An In-Depth Technical Guide to D-(+)-Cellohexose eicosaacetate
An In-Depth Technical Guide to D-(+)-Cellohexose eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a glucose hexamer. As a member of the acetylated oligosaccharide family, it holds potential as a specialized enzyme inhibitor and a modulator of biological pathways, particularly in the contexts of inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of the available data on D-(+)-Cellohexose eicosaacetate, including its physicochemical properties, proposed synthesis and analysis protocols, and its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and glycobiology.
Introduction
D-(+)-Cellohexose eicosaacetate is a complex carbohydrate derivative characterized by a backbone of six D-glucose units linked by β-1,4-glycosidic bonds, with all hydroxyl groups esterified with acetate (B1210297) moieties. This extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide, cellohexose. This alteration in physicochemical properties is expected to influence its biological activity, including its ability to cross cell membranes and interact with intracellular targets.
This compound is classified as a biochemical reagent used in the field of glycobiology and is noted for its potential as a specialized enzyme inhibitor.[1][2] Its applications are primarily in preclinical research, with studies suggesting its relevance in inflammatory disorders, cancer, and diabetes.[3]
Physicochemical Properties
While specific experimental data for D-(+)-Cellohexose eicosaacetate is limited, its properties can be inferred from data on related acetylated oligosaccharides and its chemical structure.
Table 1: Physicochemical Properties of D-(+)-Cellohexose eicosaacetate
| Property | Value | Source/Reference |
| Molecular Formula | C76H102O51 | [3] |
| Molecular Weight | 1831.59 g/mol | [3] |
| CAS Number | 355012-91-8 | [4] |
| Physical State | White to Off-White Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Melting Point | Not available. Peracetylated cellotetraose (B13520) has a melting point of 252°C (decomposes). | N/A |
| Boiling Point | Not available. Predicted for cellotetraose: 1116.9±65.0 °C. | N/A |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of D-(+)-Cellohexose eicosaacetate, based on established methods for acetylated oligosaccharides.
Synthesis of D-(+)-Cellohexose eicosaacetate
A common method for the peracetylation of oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.
Protocol: Peracetylation of D-(+)-Cellohexose
Materials:
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D-(+)-Cellohexose
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Acetic anhydride
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Pyridine (B92270) (as solvent and catalyst) or a Lewis acid catalyst (e.g., zinc chloride, iodine)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
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Dissolve D-(+)-Cellohexose in a suitable volume of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of acetic anhydride to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water or methanol.
-
Remove the solvent and by-products under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure D-(+)-Cellohexose eicosaacetate and concentrate them using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
Workflow for the Synthesis of D-(+)-Cellohexose eicosaacetate
Caption: Workflow for the synthesis and purification of D-(+)-Cellohexose eicosaacetate.
Spectroscopic Analysis
The structure and purity of the synthesized D-(+)-Cellohexose eicosaacetate can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H and ¹³C NMR Spectral Data:
Based on data for acetylated glucose and cellobiose, the following characteristic chemical shifts are expected.
Table 2: Predicted NMR Chemical Shifts for D-(+)-Cellohexose eicosaacetate in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Anomeric Protons (H-1) | 4.5 - 5.7 | 91 - 102 |
| Ring Protons | 3.5 - 5.3 | 68 - 77 |
| CH₂ Protons (H-6) | 3.6 - 4.3 | 60 - 63 |
| Acetyl Protons (CH₃) | 1.9 - 2.2 | 20 - 21 |
| Carbonyl Carbons (C=O) | N/A | 169 - 171 |
Note: The actual spectrum will be complex due to the presence of multiple, similar glucose units.
Enzyme Inhibition Assay
To evaluate the inhibitory potential of D-(+)-Cellohexose eicosaacetate on a target enzyme, a general spectrophotometric assay can be employed.
Protocol: General Enzyme Inhibition Assay
Materials:
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Target enzyme
-
Substrate for the target enzyme
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D-(+)-Cellohexose eicosaacetate (dissolved in DMSO)
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Assay buffer (optimized for the target enzyme)
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96-well microplate
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Microplate reader
Procedure:
-
Prepare a series of dilutions of D-(+)-Cellohexose eicosaacetate in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the enzyme inhibitory activity of a compound.
Potential Biological Activity and Signaling Pathways
While direct studies on D-(+)-Cellohexose eicosaacetate are scarce, research on other acetylated oligosaccharides suggests potential anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Acetylated oligosaccharides may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.
Hypothesized Inhibition of the NF-κB Pathway by Acetylated Oligosaccharides
Caption: Hypothesized mechanism of NF-κB pathway inhibition by acetylated oligosaccharides.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Some studies suggest that acetylated oligosaccharides might modulate this pathway, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells.
The PI3K/Akt Signaling Pathway and Potential Modulation
Caption: Overview of the PI3K/Akt signaling pathway and a potential point of modulation.
Conclusion and Future Directions
D-(+)-Cellohexose eicosaacetate represents an intriguing molecule at the intersection of carbohydrate chemistry and drug discovery. Its fully acetylated structure confers unique physicochemical properties that may enable it to interact with biological systems in novel ways. While current data is limited, the information on related acetylated oligosaccharides provides a strong rationale for further investigation into its potential as an enzyme inhibitor and a modulator of key signaling pathways involved in prevalent diseases.
Future research should focus on:
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Definitive Physicochemical Characterization: Experimental determination of melting point, boiling point, and quantitative solubility.
-
Detailed Spectroscopic Analysis: Acquisition and full assignment of ¹H and ¹³C NMR spectra, as well as mass spectrometry data.
-
Specific Biological Screening: Testing the inhibitory activity of D-(+)-Cellohexose eicosaacetate against a panel of relevant enzymes (e.g., glycosidases, kinases).
-
Mechanistic Studies: Elucidating the precise molecular mechanisms by which it may modulate signaling pathways such as NF-κB and PI3K/Akt in relevant cell-based models.
A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of D-(+)-Cellohexose eicosaacetate and other acetylated oligosaccharides.
References
- 1. rsc.org [rsc.org]
- 2. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Contribution of NF-κB Signaling Pathways to CD4+ Memory T Cell Induced Activation of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
